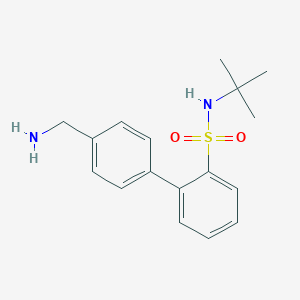

4'-(aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’-(Aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an aminomethyl group attached to the biphenyl structure, along with a tert-butyl group and a sulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide typically involves a multi-step process. One common method includes the following steps:

Nitration: The biphenyl compound undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.

Sulfonation: The biphenyl compound is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or a thiol.

Substitution: The biphenyl structure allows for various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Conversion to sulfonic acids or thiols.

Substitution: Introduction of halogen or alkyl groups on the biphenyl ring.

Scientific Research Applications

4’-(Aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of new sulfonamide-based compounds.

Biology: Investigated for its potential as an antimicrobial agent due to the sulfonamide moiety.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-(aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, thereby preventing the synthesis of folic acid and leading to bacterial cell death. Additionally, the aminomethyl group can interact with various molecular targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

- 4-(aminomethyl)benzoic acid

Comparison: 4’-(Aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide is unique due to the presence of both the sulfonamide and aminomethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity and different pharmacokinetic profiles due to the tert-butyl group, which can influence its solubility and stability.

Biological Activity

4'-(Aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and antiviral properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has a complex biphenyl structure with an aminomethyl group and a tert-butyl substituent, contributing to its unique chemical properties. The sulfonamide functional group is known for its biological relevance, particularly in medicinal chemistry.

Biological Activity Overview

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies indicate that the compound exhibits notable antimicrobial properties against a range of pathogens. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties, potentially through mechanisms such as apoptosis induction or inhibition of cancer cell proliferation.

- Antiviral Activity : Recent investigations have highlighted the compound's effectiveness against viral infections, particularly its inhibitory effects on filoviruses like Ebola and Marburg viruses. The structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its antiviral efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Target Pathogen/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12.5 | |

| Anticancer | MCF-7 Breast Cancer Cells | 15.0 | |

| Antiviral | Ebola Virus | <10 | |

| Antiviral | Marburg Virus | <10 |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or viral replication.

- Receptor Interaction : The compound could interact with specific cellular receptors, modulating signaling pathways that lead to cell death in cancer cells.

- Structural Modifications : Variations in the chemical structure can significantly impact the binding affinity and selectivity towards different biological targets.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various strains of bacteria and fungi. Results indicated that this compound demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting potential for further development as an antibiotic agent.

- Antiviral Research : In a series of experiments involving Vero cells infected with Ebola and Marburg viruses, the compound displayed remarkable antiviral activity with EC50 values below 10 µM. This positions it as a promising candidate for therapeutic development against these deadly viruses.

- Cancer Cell Studies : Research involving MCF-7 breast cancer cells showed that the compound induced apoptosis at concentrations around 15 µM, highlighting its potential role in cancer therapy.

Properties

IUPAC Name |

2-[4-(aminomethyl)phenyl]-N-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-17(2,3)19-22(20,21)16-7-5-4-6-15(16)14-10-8-13(12-18)9-11-14/h4-11,19H,12,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMAMSGWYKLBNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435079 |

Source

|

| Record name | 4'-(Aminomethyl)-N-tert-butyl[1,1'-biphenyl]-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154122-65-3 |

Source

|

| Record name | 4'-(Aminomethyl)-N-tert-butyl[1,1'-biphenyl]-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.